molecular formula C7H14Cl2N4 B6160874 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride CAS No. 2768326-89-0

5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride

Cat. No.: B6160874
CAS No.: 2768326-89-0
M. Wt: 225.1
InChI Key:
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Description

5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride: is a heterocyclic compound that features a triazole ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable azepine precursor in the presence of a cyclizing agent .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it valuable in understanding biochemical pathways .

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development .

Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials .

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the desired therapeutic or chemical effect .

Comparison with Similar Compounds

  • 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenol
  • 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile

Comparison: Compared to similar compounds, 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride exhibits unique properties due to the presence of the amine group at the 7-position. This functional group enhances its ability to participate in hydrogen bonding and other interactions, making it more versatile in various applications .

Properties

CAS No.

2768326-89-0

Molecular Formula

C7H14Cl2N4

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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